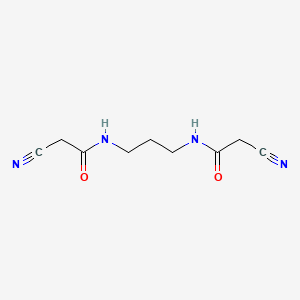

Acetamide, N,N'-1,3-propanediylbis[2-cyano-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis

The study of 2-cyano-N-(2-hydroxyethyl) acetamide has revealed its significance as an intermediate in the creation of various heterocyclic systems. This compound's method of preparation and its chemical reactivity have been systematically surveyed, highlighting its utility in synthesizing novel heterocyclic compounds .

Rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide

Research into the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide has led to the discovery of a Beckmann-type rearrangement, resulting in the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine. This unexpected outcome provides insight into the reactivity and potential transformations of cyanoacetamide derivatives .

2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a Synthon in Heterocyclic Synthesis

The synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide have been explored, demonstrating its role as a synthon for constructing polyfunctionalized heterocyclic compounds. This compound's reactivity and potential applications in heterocyclic synthesis are discussed, emphasizing its versatility as a building block .

A Convenient Reduction Of N-(2-Substituted-1-cyanoethenyl) Acetamides with NaTeH

The reduction of N-(1-cyano-2-substituted phenylethyl) acetamides using NaTeH has been described as a general and convenient method. This approach allows for the preparation of benzyl substituted acyclic Reissert compounds, offering an alternative to using phenylacetaldehydes as starting materials .

Crystal and molecular structure of (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide

Single crystal X-ray diffraction analysis has been employed to determine the structure of (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide. The compound crystallizes in the triclinic system and exhibits a semi-chair conformation. The study also reveals intermolecular hydrogen bonds, which are crucial for understanding the molecular interactions and stability of the compound .

Synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamide

The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides has been achieved using 3-fluoro-4-cyanophenol as the primary compound. These new compounds have been characterized by elemental analysis, IR, and 1H NMR, providing a foundation for further exploration of their properties and potential applications .

Scientific Research Applications

Heterocyclic Compound Synthesis

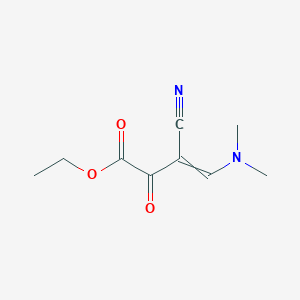

Acetamide derivatives have been used in the synthesis of various heterocyclic compounds due to their bifunctional nature. The cyano and carbonyl functions of these compounds enable reactions with common reagents to form a range of heterocycles. Specifically, 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide has been utilized to synthesize heterocycles incorporating the sulfamoyl moiety, including 2-pyridone, chromene, and hydrazone derivatives. These derivatives have shown promising in vitro antibacterial and antifungal activities, highlighting their potential therapeutic value and pharmaceutical applications (Darwish, Atia, & Farag, 2014).

Crystallography and Molecular Interactions

In the realm of crystallography, the compound 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide has been studied for its molecular interactions. The ring N atom's planarity indicates conjugation with the 2-cyanoacrylamide unit, with intramolecular hydrogen bonding playing a critical role. The orientation of the acetamide group arises from such hydrogen bonding, leading to the formation of N—H⋯O hydrogen-bonded dimers and amine–nitrile N—H⋯N hydrogen-bonded dimers in the crystal structure. These interactions contribute to the stabilization of the crystal structure, providing insights into the design of materials with specific properties (Helliwell et al., 2011).

Heterocyclic Synthesis Utility

2-cyano-N-(2-hydroxyethyl) acetamide serves as an important intermediate in the synthesis of various synthetically useful and novel heterocyclic systems. Its method of preparation and chemical reactivity have been extensively reviewed, underscoring its utility in heterocyclic synthesis. Such compounds are vital intermediates for creating diverse heterocyclic structures that could have potential applications in various fields, including pharmaceuticals and materials science (Gouda et al., 2015).

Reaction Mechanisms and Synthesis

The reduction and rearrangement mechanisms involving cyanoacetamide derivatives have been explored in the context of synthetic chemistry. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to the formation of unexpected products through a Beckmann-type rearrangement, indicating the complex reactivity of such compounds. These findings contribute to a deeper understanding of reaction mechanisms and can aid in the development of novel synthetic methodologies (Darling & Chen, 1978).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that cyanoacetamide derivatives, to which this compound belongs, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through the active hydrogen on C-2 of these compounds, which can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

properties

IUPAC Name |

2-cyano-N-[3-[(2-cyanoacetyl)amino]propyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-4-2-8(14)12-6-1-7-13-9(15)3-5-11/h1-3,6-7H2,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDOFDSBMDJTFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CC#N)CNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393617 |

Source

|

| Record name | Acetamide, N,N'-1,3-propanediylbis[2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111233-69-3 |

Source

|

| Record name | Acetamide, N,N'-1,3-propanediylbis[2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)